L-Mannono-1,4-lactone
Overview
Description
Synthesis Analysis
The synthesis of L-Mannono-1,4-lactone and its derivatives has been a subject of extensive study. Notable methods include the conversion of D-Mannono-1,4-lactone into L-ribose and L-allono-1,4-lactone through intricate multi-step processes. These syntheses involve key steps such as cyclization under Mitsunobu conditions and a one-pot 'double inversion' procedure, showcasing the complexity and efficiency of these methods (Takahashi et al., 2002) (Shih & Tseng, 2004).
Molecular Structure Analysis
The molecular structure of L-Mannono-1,4-lactone has been elucidated through crystallographic studies, revealing intricate details of its conformation. For instance, L-Mannono-1,4-lactone adopts a perfect envelope E3 conformation, with molecules linked in crystals through a three-dimensional network of hydrogen-bonding interactions. This provides insights into the lactone ring's stability and reactivity (Shalaby et al., 1994).
Chemical Reactions and Properties
Chemical reactions involving L-Mannono-1,4-lactone are pivotal for its functionalization and application in synthesis. Methods such as one-pot inversion and dichloromethylenation have been employed to transform L-Mannono-1,4-lactone into various valuable compounds, including L-ribose and L-(+)-muscarine, demonstrating its versatility in synthetic organic chemistry (Seo et al., 2003) (Bandzouzi & Chapleur, 1987).
Scientific Research Applications
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Microbial Enzyme Metabolism
- Field : Biotechnology and Microbiology .
- Application : Lactone compounds like L-Mannono-1,4-lactone are widely distributed in nature and play important roles in organisms. They are synthesized and metabolized enzymatically in vivo .
- Method : Enzymes involved in lactone compound metabolism, including lactone-degrading enzymes, e.g., lactonases, and lactone-forming enzymes, e.g., Baeyer-Villiger monooxygenases, have been reported .
- Results : These enzymes might play important roles in the metabolism of lactones and related compounds .
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Inhibition of β-galactosidase
- Field : Biochemistry .
- Application : D-Mannono-1,4-lactone acts as an inhibitor to β-galactosidase of Escherichia coli .
- Method : The specific method of application or experimental procedure is not mentioned in the source .
- Results : This provides proof that the furanose form of this sugar was contributory to its efficacy .
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Resolution of Racemic Lactone Compounds
- Field : Biotechnology .
- Application : Lactone compounds like L-Mannono-1,4-lactone can be used for biotechnological applications, such as the resolution of racemic lactone compounds .
- Method : Enzymes catalyzing lactone compound degradation, especially lactone-ring hydrolyzing enzymes, have been reported .
- Results : These enzymes can be used for biotechnological applications, e.g., resolution of racemic lactone compounds .
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Synthesis of Bioactive Compounds
- Field : Organic Chemistry .
- Application : Carbohydrate lactones, including L-Mannono-1,4-lactone, have found broad applications as building blocks for the synthesis of important bioactive compounds and natural products .
- Method : The chirality inherent to the sugar and the reactivity of the lactone functionality turns these classes of compounds into useful chemical intermediates towards a variety of purposes .
- Results : These lactones constitute a valuable family of synthons for diverse types of transformations .
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Enzymatic Acylation
- Field : Biochemistry .
- Application : L-Mannono-1,4-lactone can be used in enzymatic acylation .
- Method : The enzymatic route, employing Candida antartica and an ester, proved to be more efficient .
- Results : This method affords only 6-O-acylated-1,4-lactone derivatives in yields up to 76 and 85%, by acylation of d-glucono-1,5-lactone and l-galactono-1,4-lactone, respectively .
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Quorum Sensing in Gram-Negative Bacteria
- Field : Microbiology .
- Application : N-acyl homoserine lactones (AHLs), which play an important role in quorum sensing in Gram-negative bacteria, contain a lactone ring structure .
- Method : These naturally occurring lactone compounds are produced, modified, and degraded through enzymatic reactions in vivo .
- Results : A number of enzymes involved in lactone compound metabolism might exist in various organisms .
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Antibiotic Biosynthesis and Cellular Differentiation in Streptomyces
- Field : Microbiology .
- Application : A-factor, containing a γ-butyrolactone structure, is a microbial hormone controlling secondary metabolism such as antibiotic biosynthesis and cellular differentiation in Streptomyces .
- Method : These naturally occurring lactone compounds are produced, modified, and degraded through enzymatic reactions in vivo .
- Results : A number of enzymes involved in lactone compound metabolism might exist in various organisms .
-
Ascorbate Biosynthesis
- Field : Biochemistry .
- Application : L-gulono-1,4-lactone (L-GulL) is found in the L-ascorbate biosynthetic pathway as an important intermediate .
- Method : If fed L-gulono-1,4-lactone (L-GulL), detached bean (Phaseolus vulgaris) and strawberry (Fragaria x ananassa) fruits could convert it to AsA .
- Results : GulLO enzyme activity has been detected in hypocotyl homogenates of kidney beans .
Safety And Hazards
properties
IUPAC Name |
(3R,4S,5S)-5-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-5,7-10H,1H2/t2-,3-,4+,5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZYCXMUPBBULW-KLVWXMOXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C1C(C(C(=O)O1)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@H]1[C@H]([C@H](C(=O)O1)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Mannono-1,4-lactone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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